Arofylline

Description

Structure

3D Structure

Properties

IUPAC Name |

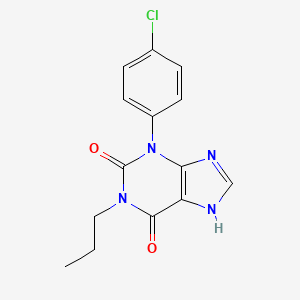

3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLDPJNRVMCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159696 | |

| Record name | Arofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

136145-07-8 | |

| Record name | Arofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136145-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arofylline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136145078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L38AY71R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arofylline: An In-Depth Technical Guide to a Selective Phosphodiesterase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline (codenamed LAS 31025) is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential therapeutic effects in inflammatory diseases, particularly those affecting the airways such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the xanthine derivative family, this compound shares a structural lineage with compounds like theophylline; however, its enhanced selectivity for the PDE4 enzyme subtype offers the potential for a more targeted therapeutic action with an improved side-effect profile. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's mechanism of action, its preclinical and clinical evaluation, and the experimental methodologies used to characterize its activity.

Phosphodiesterase-4 is a key enzyme in the inflammatory cascade, predominantly expressed in immune and inflammatory cells. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 plays a crucial role in modulating intracellular signaling pathways that govern a wide range of cellular responses, including the production of pro-inflammatory mediators. The selective inhibition of PDE4 by agents such as this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA). This cascade of events ultimately results in the suppression of inflammatory cell activity and the relaxation of airway smooth muscle, addressing two of the primary pathological features of asthma and COPD.

While the therapeutic potential of selective PDE4 inhibitors is well-established, detailed public-domain data on the specific quantitative characteristics of this compound, such as its IC50 values against various PDE isoenzymes and comprehensive clinical trial outcomes, are limited. This guide, therefore, synthesizes the available information on this compound and contextualizes it within the broader landscape of selective PDE4 inhibition, drawing comparisons with the well-characterized, non-selective PDE inhibitor, theophylline.

The Phosphodiesterase-4 Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the PDE4 signaling pathway. Understanding this pathway is fundamental to appreciating the therapeutic rationale for its use in inflammatory diseases.

Data Presentation: A Comparative Look

Due to the limited availability of specific quantitative data for this compound in the public domain, this section presents a comparative overview of the inhibitory activity of various PDE4 inhibitors and the pharmacokinetic parameters of theophylline, a related compound for which extensive data exists. This comparative approach provides a valuable context for understanding the potential profile of this compound.

Table 1: Comparative Inhibitory Activity of Selected PDE4 Inhibitors

| Compound | PDE4 IC50 (nM) | TNF-α Release IC50 (nM) | Reference |

| Roflumilast | 0.8 | 20 | [1] |

| Cilomilast | 120 | 1300 | [1] |

| Rolipram | 1100 | 30 | [1] |

| Theophylline | >10,000 | >10,000 | [1] |

| This compound (LAS 31025) | Data not publicly available | Data not publicly available |

This table highlights the high potency and selectivity of second-generation PDE4 inhibitors like roflumilast compared to the non-selective inhibitor theophylline. The lack of publicly available IC50 data for this compound is a significant gap in its characterization.

Table 2: Pharmacokinetic Parameters of Theophylline in Humans

| Parameter | Value | Unit | Reference |

| Bioavailability (oral) | ~100 | % | [2] |

| Volume of Distribution | 0.3 - 0.7 | L/kg | |

| Protein Binding | ~40 | % | [2] |

| Elimination Half-life | 7 - 9 (non-smokers) | hours | |

| Clearance | 0.04 | L/hr/kg | |

| Metabolism | Hepatic (CYP1A2) | - | [2] |

| Excretion | Renal | - | [2] |

These parameters for theophylline illustrate the general pharmacokinetic profile of a xanthine derivative. The specific pharmacokinetic properties of this compound in humans have not been extensively reported in publicly accessible literature.

Experimental Protocols

The characterization of a selective PDE4 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and functional effects.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.

Methodology (IMAP TR-FRET based):

-

Reagents and Materials:

-

Recombinant human PDE4 enzyme

-

FAM-labeled cAMP substrate

-

IMAP binding buffer

-

IMAP binding reagent (nanoparticles)

-

Test compound (this compound) and reference inhibitor (e.g., roflumilast)

-

384-well microplates

-

Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)

-

-

Procedure:

-

A dilution series of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.

-

The PDE4 enzyme is diluted in assay buffer to the desired concentration.

-

In the microplate wells, the test compound, FAM-cAMP substrate, and PDE4 enzyme are combined.

-

The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis of the FAM-cAMP.

-

The IMAP binding reagent is added to the wells. These nanoparticles bind to the phosphate groups of the hydrolyzed FAM-AMP, leading to a change in the FRET signal.

-

The plate is incubated for another period (e.g., 30 minutes) to allow for the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based cAMP Assay

Objective: To assess the ability of this compound to increase intracellular cAMP levels in a cellular context.

Methodology (CRE-Luciferase Reporter Assay):

-

Reagents and Materials:

-

HEK293 cells (or other suitable cell line)

-

CRE-luciferase reporter plasmid

-

Cell culture medium and supplements

-

Transfection reagent

-

Test compound (this compound) and reference compound (e.g., forskolin)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

HEK293 cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are transiently transfected with the CRE-luciferase reporter plasmid.

-

After an appropriate incubation period for gene expression (e.g., 24 hours), the cells are treated with a dilution series of this compound. A positive control (e.g., forskolin, an adenylyl cyclase activator) is also included.

-

The cells are incubated with the compounds for a specified time (e.g., 4-6 hours).

-

The cell culture medium is removed, and the cells are lysed.

-

The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The fold-increase in luciferase activity relative to the vehicle control is calculated for each concentration of this compound.

-

The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

-

Clinical Evaluation

While comprehensive clinical trial data for this compound in respiratory diseases is not widely available, a study in dogs with atopic dermatitis provides some insight into its potential anti-inflammatory effects.

This compound in Canine Atopic Dermatitis

A study investigated the clinical anti-inflammatory efficacy of this compound in dogs with atopic dermatitis.[3] In this study, this compound was administered orally to atopic dogs, and its effects on clinical signs were evaluated. While the study suggested a potential anti-inflammatory effect, it also noted the occurrence of gastrointestinal side effects.

Conclusion

This compound represents a potentially valuable therapeutic agent within the class of selective PDE4 inhibitors. Its mechanism of action, centered on the elevation of intracellular cAMP in inflammatory cells, provides a strong rationale for its investigation in diseases such as asthma and COPD. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific quantitative data, particularly regarding its potency and selectivity against different PDE isoenzymes, as well as detailed results from human clinical trials in respiratory indications.

The experimental protocols outlined in this guide provide a framework for the in vitro and cell-based characterization of this compound and other novel PDE4 inhibitors. Further research to generate and disseminate these critical data points will be essential to fully elucidate the therapeutic potential of this compound and its place in the management of inflammatory diseases. For drug development professionals, the pursuit of highly selective PDE4 inhibitors with an optimized safety profile remains a promising avenue for innovation in the treatment of chronic inflammatory conditions.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Arofylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Arofylline, a phosphodiesterase inhibitor. Given the limited publicly available, specific experimental data for this compound, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and the analysis of analogous xanthine derivatives.

Introduction to this compound

This compound, with the systematic IUPAC name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, is a xanthine derivative identified as a phosphodiesterase inhibitor.[1] Its chemical structure, featuring a propyl group at the N1 position and a 4-chlorophenyl group at the N3 position of the xanthine core, distinguishes it from other common methylxanthines like theophylline and caffeine. This substitution pattern is crucial for its pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione | [1] |

| Synonyms | LAS 31025 | [1] |

| CAS Number | 136145-07-8 | [1] |

| Molecular Formula | C₁₄H₁₃ClN₄O₂ | [1] |

| Molar Mass | 304.73 g/mol | [1] |

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-Amino-1-propyluracil

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-propylurea (1.0 eq) and cyanoacetic acid (1.0 eq) in acetic anhydride (3.0 eq).

-

Reaction: Heat the mixture at 100°C for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and slowly add a 2M solution of sodium hydroxide until the pH is approximately 10-11 to induce cyclization.

-

Isolation: Acidify the solution with concentrated HCl to a pH of 5-6 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-amino-1-propyluracil.

Step 2: Nitrosation to form 6-Amino-5-nitroso-1-propyluracil

-

Reaction Setup: Suspend 6-amino-1-propyluracil (1.0 eq) in a mixture of water and acetic acid at room temperature.

-

Reaction: Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 10°C. Stir for 1-2 hours.

-

Isolation: The colored nitroso product will precipitate. Filter the solid, wash with cold water and then ethanol, and dry.

Step 3: Reduction to 5,6-Diamino-1-propyluracil

-

Reaction Setup: Suspend the 6-amino-5-nitroso-1-propyluracil (1.0 eq) in water.

-

Reaction: Add sodium dithionite (2.5 eq) in portions while heating the mixture to 60-70°C. The disappearance of the color indicates the completion of the reduction.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the diamino product. Filter, wash with cold water, and dry.

Step 4: Cyclization with Formic Acid to form 1-Propylxanthine

-

Reaction Setup: Reflux the 5,6-diamino-1-propyluracil (1.0 eq) in formic acid (excess) for 4-6 hours.

-

Isolation: Cool the reaction mixture and evaporate the excess formic acid under reduced pressure. Recrystallize the crude product from water to obtain pure 1-propylxanthine.

Step 5: N-Arylation to form this compound

-

Reaction Setup: In a suitable solvent such as DMF, suspend 1-propylxanthine (1.0 eq) and add a base like potassium carbonate (1.5 eq).

-

Reaction: Add 4-chlorophenylboronic acid (1.2 eq) and a copper(II) acetate catalyst (0.1 eq). Heat the reaction mixture at 80-100°C for 12-24 hours under an inert atmosphere.

-

Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Chemical Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. The following tables summarize the predicted data based on the known structure and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | s | 1H | H-8 (imidazole proton) |

| ~7.50 | d | 2H | Ar-H (ortho to Cl) |

| ~7.35 | d | 2H | Ar-H (meta to Cl) |

| ~4.00 | t | 2H | N1-CH₂-CH₂-CH₃ |

| ~1.80 | sextet | 2H | N1-CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | N1-CH₂-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C6 (C=O) |

| ~151.5 | C2 (C=O) |

| ~148.0 | C4 |

| ~141.0 | C8 |

| ~135.0 | Ar-C (C-Cl) |

| ~133.0 | Ar-C (ipso) |

| ~129.5 | Ar-CH (ortho to Cl) |

| ~128.0 | Ar-CH (meta to Cl) |

| ~107.0 | C5 |

| ~45.0 | N1-CH₂ |

| ~22.0 | N1-CH₂-CH₂ |

| ~11.0 | N1-CH₂-CH₂-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic and imidazole) |

| ~2960, 2870 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (C6) |

| ~1660 | Strong | C=O stretching (C2) |

| ~1590, 1490 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1090 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 304/306 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 275/277 | [M - C₂H₅]⁺ |

| 193 | [M - C₆H₄Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Mechanism of Action: Phosphodiesterase Inhibition

This compound is a phosphodiesterase (PDE) inhibitor. Specifically, many xanthine derivatives show selectivity for the PDE4 isoenzyme, which is prevalent in inflammatory cells. By inhibiting PDE4, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates various pro-inflammatory transcription factors and other signaling molecules, ultimately leading to a reduction in the inflammatory response.

Signaling Pathway Diagram

References

In-Vitro Anti-inflammatory Properties of Arofylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arofylline, a methylxanthine derivative, is structurally similar to theophylline, a compound with well-documented anti-inflammatory properties. While direct in-vitro studies on this compound are limited in the publicly available scientific literature, its pharmacological actions are anticipated to mirror those of theophylline. This technical guide provides an in-depth overview of the presumed anti-inflammatory mechanisms of this compound, drawing upon the extensive in-vitro research conducted on theophylline as a surrogate. The primary mechanisms of action are believed to be the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, and the activation of histone deacetylases (HDACs). These actions lead to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, resulting in the suppression of pro-inflammatory cytokine production. This guide presents available quantitative data, detailed experimental protocols derived from analogous studies, and visual representations of the key signaling pathways and experimental workflows to support further research and drug development efforts.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of methylxanthines like this compound are multifaceted. The primary mechanisms, as elucidated through studies on theophylline, are:

-

Phosphodiesterase (PDE) Inhibition: this compound is expected to act as a non-selective PDE inhibitor, with a notable effect on PDE4.[1][2] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound likely increases intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of inflammatory mediators.

-

Histone Deacetylase (HDAC) Activation: Low-dose theophylline has been shown to activate HDACs.[3][4] This is a crucial anti-inflammatory mechanism, as HDACs can reverse the acetylation of histones that is associated with the transcription of inflammatory genes. By activating HDACs, this compound may suppress the expression of a wide range of inflammatory proteins.[3][4]

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Theophylline has been demonstrated to inhibit NF-κB activation, and it is plausible that this compound shares this property.[5] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Modulation of Cytokine Production: this compound is anticipated to modulate the production of various cytokines. In-vitro studies with theophylline have shown a reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[6][7]

Quantitative Data on Anti-inflammatory Effects (Based on Theophylline Studies)

The following tables summarize quantitative data from in-vitro studies on theophylline, which can serve as a benchmark for future investigations into this compound.

Table 1: Inhibition of Pro-inflammatory Cytokines by Theophylline

| Cytokine | Cell Type | Stimulant | Theophylline Concentration | % Inhibition / Reduction | Reference |

| TNF-α | Human Monocytes | LPS | 100 µM | ~59% | [6] |

| IL-6 | Human Lung Fibroblasts | LPS | 5 µg/mL | Significant reduction | [8] |

| IL-8 | Human Lung Fibroblasts | LPS | 5 µg/mL | Significant reduction | [8] |

| IL-4 | Human Bronchial Biopsies | - | 10.9 µg/mL (mean plasma level) | Significant decrease | [6] |

| IL-5 | Human Bronchial Biopsies | - | 10.9 µg/mL (mean plasma level) | Trend towards reduction | [6] |

Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline

| PDE Isoform | IC50 (µM) | Reference |

| PDE4 | >100 | [1] |

Note: Theophylline is a relatively weak PDE inhibitor, and its anti-inflammatory effects at therapeutic concentrations are thought to be mediated by mechanisms other than just PDE inhibition, such as HDAC activation.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments, adapted from studies on theophylline, which can be applied to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human lung fibroblasts, or relevant immortalized cell lines (e.g., A549, THP-1) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations prior to or concurrently with the inflammatory stimulus. A vehicle control (solvent alone) should always be included.

Cytokine Measurement (ELISA)

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage inhibition of cytokine release by this compound is then determined relative to the stimulated control.

NF-κB Activation Assay (Western Blot)

-

Nuclear Extraction: Following treatment, nuclear and cytoplasmic extracts are prepared from the cells using a nuclear extraction kit.

-

Protein Quantification: The protein concentration of the extracts is determined using a protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with a primary antibody specific for the p65 subunit of NF-κB.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The density of the p65 band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1) to determine the extent of NF-κB translocation.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's Proposed Anti-inflammatory Signaling Pathways.

Experimental Workflow

Caption: General Workflow for In-Vitro Anti-inflammatory Assays.

Conclusion and Future Directions

While a comprehensive understanding of this compound's in-vitro anti-inflammatory properties is currently limited by the lack of specific studies, the extensive research on its structural analog, theophylline, provides a strong predictive framework. It is highly probable that this compound exerts its anti-inflammatory effects through a combination of PDE inhibition, HDAC activation, and modulation of the NF-κB signaling pathway.

Future research should focus on direct in-vitro investigations of this compound to:

-

Determine its specific IC50 values for various PDE isoforms, particularly PDE4.

-

Quantify its effects on the production of a broad range of pro- and anti-inflammatory cytokines in various relevant cell types.

-

Elucidate the precise molecular mechanisms underlying its effects on the NF-κB and other inflammatory signaling pathways.

-

Conduct comparative studies with theophylline to delineate any potential differences in potency and efficacy.

Such studies are crucial for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Phospodiesterase-4 inhibitors: Revolutionary treatment or just an expensive theophylline? [pneumon.org]

- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of theophylline on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Theophylline--anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Preclinical Journey of Arofylline: A Technical Guide to its Pharmacokinetics and Metabolism

A Note to the Reader: Initial research revealed a scarcity of publicly available data on the pharmacokinetics and metabolism of Arofylline. As a structurally related and extensively studied methylxanthine, Theophylline has been used as a surrogate to provide a comprehensive overview of the expected preclinical profile of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed examination of the pharmacokinetics (PK) and metabolism of this compound, with data extrapolated from preclinical studies on the closely related compound, Theophylline. The document is structured to offer a deep dive into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound class in various animal models, a critical component in the drug development process. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic pathways, this guide aims to be an essential resource for professionals in the pharmaceutical sciences.

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic parameters of Theophylline, used here as a proxy for this compound, have been characterized in several preclinical species, most notably in dogs and rats. These studies are crucial for understanding the disposition of the drug in a biological system and for predicting its behavior in humans.

Data Presentation: Pharmacokinetic Parameters of Theophylline in Preclinical Models

| Parameter | Dog | Rat |

| Half-life (t1/2) | 5.7 hours[1] | - |

| Volume of Distribution (Vd) | 0.82 L/kg[1] | - |

| Bioavailability (F%) | 91% (oral)[1] | - |

| Absorption Half-life (t1/2ab) | 0.4 hours (oral)[1] | - |

Note: The data presented above is derived from studies on Theophylline and should be considered as an estimation of the potential pharmacokinetic profile of this compound.

Experimental Protocols

The methodologies employed in the preclinical evaluation of Theophylline provide a blueprint for the types of studies required for this compound. These protocols are designed to rigorously assess the ADME properties of a new chemical entity.

Canine Pharmacokinetic Study

-

Species: Dog

-

Administration: Intravenous, single oral, and multiple oral doses of aminophylline (a prodrug of Theophylline).

-

Dosing: Specific dosages were administered to investigate both single-dose and steady-state kinetics.

-

Sampling: Blood samples were collected at predetermined intervals to characterize the plasma concentration-time profile.

-

Analytical Method: Theophylline concentrations in plasma were quantified using validated analytical techniques, likely high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration data was used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and bioavailability.[1]

Metabolism of this compound (Inferred from Theophylline)

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Theophylline is primarily eliminated through hepatic metabolism, a process that is likely shared by this compound due to their structural similarities.

The biotransformation of Theophylline involves a series of enzymatic reactions, primarily oxidation and demethylation, leading to the formation of several metabolites.

Metabolic Pathway of Theophylline

The metabolic cascade of Theophylline is initiated by the cytochrome P450 (CYP) enzyme system in the liver. The primary metabolites are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.

Conclusion and Future Directions

While the data on Theophylline provides a solid foundation for understanding the likely preclinical profile of this compound, dedicated studies on this compound are imperative. Future preclinical research should focus on:

-

Definitive Pharmacokinetic Studies: Conducting single and multiple-dose pharmacokinetic studies of this compound in relevant animal species (e.g., rat, dog, non-human primate).

-

Metabolite Identification and Profiling: Characterizing the metabolic pathways of this compound to identify major metabolites and the enzymes responsible for their formation.

-

In Vitro ADME Assays: Utilizing in vitro systems, such as liver microsomes and hepatocytes, to investigate metabolic stability, enzyme kinetics, and potential for drug-drug interactions.

By undertaking these studies, a comprehensive understanding of the pharmacokinetics and metabolism of this compound can be achieved, paving the way for its safe and effective development as a therapeutic agent.

References

Arofylline's Expanding Therapeutic Horizon: A Technical Exploration of Non-Respiratory Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets of arofylline beyond respiratory diseases is limited. This guide leverages the extensive research available on theophylline, a closely related methylxanthine, as a proxy to explore the potential non-respiratory applications of this compound. The structural similarities between these compounds suggest shared pharmacological properties, providing a strong basis for this comparative analysis.

Executive Summary

This compound, a xanthine derivative, has long been established as a therapeutic agent for respiratory conditions. However, its molecular mechanisms of action, primarily as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, suggest a broader therapeutic potential. This technical guide delves into the preclinical and clinical evidence surrounding the non-respiratory targets of this compound, with a focus on its cardiovascular, metabolic, and anti-inflammatory effects. By examining the underlying signaling pathways and summarizing key experimental findings, this document aims to provide a comprehensive resource for researchers and drug development professionals interested in exploring the expanded therapeutic applications of this compound.

Cardiovascular Therapeutic Targets

The cardiovascular system presents a promising, albeit complex, area for the potential application of this compound. Theophylline has demonstrated both beneficial and adverse cardiovascular effects, highlighting the need for careful investigation.

Hemodynamic Modulation

Preclinical and clinical studies on theophylline suggest a potential role in modulating hemodynamic parameters. Intravenous administration of aminophylline, a salt of theophylline, has been shown to reduce pulmonary artery pressures and pulmonary vascular resistance[1]. Furthermore, it can lead to an increase in both right and left ventricular ejection fraction[1]. These effects are thought to be mediated by a reduction in ventricular afterload and a positive inotropic effect on the heart muscle[1].

However, the cardiovascular effects are not uniformly positive. Theophylline can also induce arrhythmias, a significant safety concern[2]. The proarrhythmic potential is a critical consideration for any potential cardiovascular application of this compound.

Table 1: Quantitative Data on Cardiovascular Effects of Theophylline

| Parameter | Drug | Dosage | Effect | Reference |

| Recumbent Heart Rate | Theophylline | 12.5 +/- 1.6 mg/L (steady-state) | 58 +/- 13 bpm | [3] |

| Recumbent Heart Rate | Enprofylline | 2.7 +/- 0.3 mg/L (steady-state) | 70 +/- 14 bpm | [3] |

| Mean Arterial Pressure (semi-upright) | Theophylline | 12.5 +/- 1.6 mg/L (steady-state) | 108 +/- 16 mm Hg | [3] |

| Mean Arterial Pressure (semi-upright) | Enprofylline | 2.7 +/- 0.3 mg/L (steady-state) | 93 +/- 15 mm Hg | [3] |

| Forearm Arterial Resistance | Theophylline | 12.5 +/- 1.6 mg/L (steady-state) | -37% +/- 14% | [3] |

| Forearm Arterial Resistance | Enprofylline | 2.7 +/- 0.3 mg/L (steady-state) | -43% +/- 24% | [3] |

Signaling Pathways in the Cardiovascular System

The cardiovascular effects of this compound are likely mediated through the modulation of key signaling pathways within cardiomyocytes and vascular smooth muscle cells. As a PDE inhibitor, this compound can increase intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in cardiac contractility and vascular tone.

References

- 1. Effects of theophylline on cardiovascular performance in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Aminophylline Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes [frontiersin.org]

- 3. Cardiovascular effects of enprofylline and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

Arofylline: A Discontinued Phosphodiesterase-4 Inhibitor

Barcelona, Spain - Arofylline (LAS 31025) is a selective phosphodiesterase-4 (PDE4) inhibitor that was under development by the pharmaceutical company Almirall for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Despite showing some promise in early studies, the development of this compound was ultimately discontinued. This in-depth technical guide provides a comprehensive overview of the discovery, development history, and scientific data associated with this compound.

Discovery and Synthesis

This compound, with the chemical name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, was identified as a potential therapeutic agent by Almirall. The synthesis of this compound is detailed in patent literature filed by the company. The core of the molecule is a purine-2,6-dione structure, a class of compounds known for their phosphodiesterase inhibitory activity.

Preclinical Development

Pharmacological Profile

This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with respiratory diseases. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the suppression of various inflammatory cell functions.

Table 1: Preclinical Pharmacological Data of this compound (LAS 31025)

| Parameter | Value | Species/Model |

|---|---|---|

| PDE4 Inhibition | Data not publicly available | In vitro enzyme assays |

| Anti-inflammatory Activity | Demonstrated reduction of inflammatory markers | Animal models of atopic dermatitis |

Animal Studies

Preclinical evaluation of this compound was conducted in various animal models. A notable study investigated its efficacy in dogs with atopic dermatitis, a condition with an inflammatory component. In this study, this compound demonstrated anti-inflammatory effects.[1]

Clinical Development

Human Pharmacokinetics

A scintigraphic study was conducted in ten healthy male volunteers to evaluate the lung deposition and pharmacokinetics of an inhaled formulation of this compound (LAS 31025). The study utilized a dry powder inhaler (Cyclohaler) with escalating single doses.

Table 2: Lung Deposition of Inhaled this compound (LAS 31025) in Healthy Volunteers

| Nominal Dose (mg) | Mean Lung Deposition (% of dose) |

|---|---|

| 2.25 | 19.1 |

| 4.5 | 20.9 |

| 9.0 | 19.5 |

| 18.0 | 17.5 |

Data from a scintigraphic study in healthy volunteers.[2]

The study found that a reasonable fraction of the inhaled drug was deposited in the lungs. The pharmacokinetic profile, including plasma concentrations, supported the scintigraphic findings, showing a dose-dependent increase in systemic exposure.[2]

Clinical Efficacy and Discontinuation

While early clinical development was initiated for respiratory indications, the development of this compound was ultimately discontinued. The specific reasons for the discontinuation have not been publicly detailed by Almirall, but this is not uncommon in the pharmaceutical industry and can be due to a variety of factors, including insufficient efficacy, unfavorable side-effect profile, or strategic portfolio decisions.

Mechanism of Action and Signaling Pathways

This compound, as a PDE4 inhibitor, modulates inflammatory signaling pathways by increasing intracellular cAMP levels. This leads to the downstream regulation of various cellular processes.

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not extensively available in the public domain. However, standard methodologies for assessing PDE4 inhibition and cAMP levels would have been employed.

General Protocol for PDE4 Inhibition Assay

A typical in vitro PDE4 inhibition assay would involve the following steps:

-

Enzyme Preparation: Recombinant human PDE4 enzyme is purified.

-

Substrate: Radiolabeled or fluorescently labeled cAMP is used as the substrate.

-

Incubation: The PDE4 enzyme is incubated with the substrate in the presence of varying concentrations of the test compound (this compound).

-

Detection: The amount of hydrolyzed substrate is quantified using techniques such as scintillation counting or fluorescence polarization.

-

Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

General Protocol for Intracellular cAMP Measurement

Measurement of intracellular cAMP levels in response to this compound treatment would typically follow these steps:

-

Cell Culture: Inflammatory cells (e.g., peripheral blood mononuclear cells or a relevant cell line) are cultured.

-

Stimulation: Cells are stimulated with an agent that induces cAMP production (e.g., forskolin).

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Lysis: Cells are lysed to release intracellular contents.

-

Quantification: cAMP levels in the cell lysates are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Caption: General Experimental Workflows.

Conclusion

This compound (LAS 31025) represents a focused effort to develop a selective PDE4 inhibitor for inflammatory respiratory diseases. While the compound progressed through preclinical and into early clinical development, its journey was halted. The publicly available data provides a glimpse into its pharmacological profile and human pharmacokinetics but leaves many questions unanswered regarding its full therapeutic potential and the specific reasons for its discontinuation. The story of this compound underscores the challenges inherent in drug development, where even promising candidates may not reach the market.

References

Arofylline's Dance with Phosphodiesterase-4: An In-depth Analysis of its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Arofylline, a potent and selective phosphodiesterase-4 (PDE4) inhibitor, represents a significant area of interest in the development of therapeutic agents for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a derivative of the well-known methylxanthine, theophylline, this compound's chemical architecture has been finely tuned to optimize its interaction with the PDE4 enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. This whitepaper delves into the core principles of this compound's structure-activity relationship (SAR), providing a technical guide for researchers and professionals engaged in the discovery and development of novel anti-inflammatory drugs. Through a comprehensive analysis of available data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to illuminate the molecular intricacies that govern this compound's therapeutic potential.

The this compound Scaffold: A Foundation for Potency and Selectivity

This compound, chemically known as 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, is a xanthine derivative characterized by key substitutions at the N1 and N3 positions of the purine ring. Understanding the contribution of each component of its structure is fundamental to appreciating its interaction with the PDE4 active site.

Core Structure of this compound:

Core properties of the this compound molecule.

The xanthine core provides the fundamental scaffold for interaction with the PDE4 active site. The key to this compound's potency and selectivity lies in the specific nature and positioning of its substituents.

Quantitative Structure-Activity Relationship (SAR) Analysis

While extensive public data on a wide range of this compound analogs is limited, analysis of related xanthine derivatives and the known activity of this compound itself allows for the deduction of key SAR principles. The following tables summarize the known PDE4 inhibitory activity of this compound in comparison to other relevant PDE4 inhibitors and explore the general SAR of N-substituted xanthines based on available literature.

Table 1: Comparative In Vitro PDE4 Inhibitory Activity

| Compound | PDE4 IC₅₀ (µM) | Target Cell/Tissue | Reference |

| This compound (LAS 31025) | 2.5 | Guinea-pig eosinophil lysate | [1] |

| Rolipram | 0.4 | Guinea-pig eosinophil lysate | [1] |

| Theophylline | >100 | Guinea-pig eosinophil lysate | [1] |

| Roflumilast | 0.0008 | Human Neutrophils | [2] |

| Cilomilast | 0.12 | Not Specified | [3] |

Table 2: General Structure-Activity Relationships of N-Substituted Xanthine Derivatives as PDE Inhibitors

| Position of Substitution | Structural Modification | Impact on PDE Inhibition | General Observations |

| N1-Position | Introduction of a methyl group | Can influence renal elimination. | The presence of a methyl group at the N1-position has been shown to markedly reduce the renal elimination of some xanthine derivatives.[4] |

| Alkyl chain length | Can modulate pharmacokinetic properties. | Variations in alkyl chain length at this position can affect the volume of distribution and plasma protein binding. | |

| N3-Position | Alkyl chain length (e.g., propyl, butyl) | Increased alkyl chain length can enhance PDE inhibitory potency. | A good correlation has been observed between the alkyl chain length and the Kᵢ value for PDE inhibition, with butylxanthine being a potent inhibitor.[5][6] |

| Aryl substitution | Introduction of a phenyl group can confer significant PDE4 inhibitory activity. | The nature and substitution pattern of the aryl ring are critical for potency and selectivity. | |

| C8-Position | Substitution vs. Unsubstitution | Substitution at this position can significantly impact activity and selectivity for different adenosine receptor subtypes, and can also influence PDE inhibition. | 8-aryl substitution can favor selectivity for certain receptors, while 8-alkyl substitution can also be beneficial.[7] |

Key Signaling Pathway: this compound's Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and regulates a cascade of downstream targets, ultimately suppressing the production of pro-inflammatory mediators.

This compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory responses.

Experimental Protocols for SAR Analysis

The determination of a compound's PDE4 inhibitory activity is a cornerstone of SAR studies. Below are detailed methodologies for key in vitro experiments.

Phosphodiesterase (PDE4) Inhibition Assay (Enzyme-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4.

Materials:

-

Purified recombinant human PDE4 enzyme (specific subtypes can be used, e.g., PDE4B, PDE4D)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compounds (including this compound and its analogs) dissolved in DMSO

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the purified PDE4 enzyme, and the test compound or vehicle (DMSO).

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing snake venom nucleotidase). The nucleotidase will convert the [³H]-5'-AMP product to [³H]-adenosine.

-

Incubate the plate further to allow for the complete conversion of [³H]-5'-AMP.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin or chromatography columns.

-

Add a scintillation cocktail to the wells containing the [³H]-adenosine.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cell-based cAMP Assay

This assay measures the ability of a compound to increase intracellular cAMP levels in whole cells, providing a more physiologically relevant assessment of its activity.

Materials:

-

A suitable cell line expressing PDE4 (e.g., U937 human monocytic cells, or HEK293 cells)

-

Cell culture medium and supplements

-

Forskolin (an adenylyl cyclase activator)

-

Test compounds (this compound and analogs)

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a further specified time (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen assay method and a plate reader.

-

Calculate the percentage increase in cAMP levels for each compound concentration and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Experimental and Logical Workflow for this compound SAR Studies

The process of conducting an SAR study for this compound and its analogs involves a logical progression from chemical synthesis to biological evaluation and data analysis.

A systematic workflow for the structure-activity relationship analysis of this compound analogs.

Conclusion

References

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl sulfonamides as selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of phenyl thiazole-based AR-V7 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking of Arofylline with PDE Isoenzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arofylline, a selective phosphodiesterase-4 (PDE4) inhibitor, represents a significant area of interest in the development of therapeutics for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the molecular interactions between this compound and PDE isoenzymes is crucial for optimizing its efficacy and selectivity, thereby minimizing side effects. This technical guide provides a comprehensive overview of the in-silico analysis of this compound's binding with PDE isoenzymes, focusing on molecular docking studies. It outlines detailed experimental protocols, presents illustrative quantitative data, and visualizes key signaling pathways and workflows to facilitate further research and development in this domain.

Introduction: The Role of PDE4 in Inflammatory Airway Diseases

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). This cascade of events results in the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle, making PDE4 an attractive therapeutic target for respiratory diseases.[2][3]

This compound, a xanthine derivative, has been identified as a selective PDE4 inhibitor.[4] Unlike non-selective PDE inhibitors such as theophylline, this compound's selectivity for PDE4 isoenzymes is anticipated to offer a better therapeutic window with fewer side effects.[2] Molecular docking studies are instrumental in elucidating the precise binding modes and affinities of this compound with different PDE4 subtypes (A, B, C, and D), providing a rational basis for the design of next-generation inhibitors with improved selectivity and potency.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by this compound interrupts the degradation of cAMP, leading to the activation of downstream signaling pathways that mediate anti-inflammatory and bronchodilatory effects.

Molecular Docking Protocol: this compound and PDE4 Isoenzymes

This section outlines a detailed, standardized protocol for performing molecular docking studies of this compound with PDE4 isoenzymes.

Software and Resource Requirements

-

Molecular Modeling Software: AutoDock Vina, Schrödinger Maestro, or similar.[1][5]

-

Protein Data Bank (PDB): For obtaining crystal structures of PDE4 isoenzymes.

-

Ligand Structure: 3D structure of this compound (e.g., from PubChem or generated from its SMILES string).

-

Visualization Software: PyMOL, Chimera, or VMD for analyzing docking results.

Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Detailed Methodologies

Step 1: Protein Preparation

-

Download the crystal structures of the catalytic domains of human PDE4A, PDE4B, and PDE4D from the Protein Data Bank (PDB IDs: e.g., for PDE4B - 3W5E, 4KP6; for PDE4D - 1MKD, 3G4K).[6][7][8][9]

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as OPLS2005.[10]

-

Perform energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

-

Obtain the 3D structure of this compound. Its IUPAC name is 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione.[4]

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[1]

Step 3: Active Site Definition and Grid Generation

-

Identify the active site of the PDE4 isoenzyme. This is typically a deep, hydrophobic pocket containing conserved metal ions.[11] The location can be inferred from the position of the co-crystallized ligand in the original PDB file.

-

Define a grid box that encompasses the entire active site with a sufficient margin (e.g., 20 x 20 x 20 Å).

Step 4: Molecular Docking Simulation

-

Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger, to explore the conformational space of this compound within the defined active site.

-

Generate multiple docking poses (e.g., 10-20) and rank them based on their predicted binding affinity (docking score).

Step 5: Analysis of Docking Results

-

Analyze the top-ranked docking poses to identify the most favorable binding mode of this compound.

-

Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the PDE4 active site.

-

Compare the binding modes and interactions of this compound across different PDE4 isoenzymes to predict its selectivity.

Quantitative Data Presentation

The following tables present illustrative quantitative data that could be expected from a molecular docking study of this compound with PDE4 isoenzymes. This data is hypothetical and serves as a template for presenting actual research findings.

Table 1: Predicted Binding Affinities of this compound with PDE4 Isoenzymes

| PDE4 Isoenzyme | PDB ID | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki, µM) |

| PDE4A | e.g., from homology model | -7.8 | 1.5 |

| PDE4B | 3W5E | -8.5 | 0.5 |

| PDE4D | 1MKD | -8.2 | 0.8 |

Table 2: Key Interacting Residues of this compound in the PDE4B Active Site

| Interaction Type | This compound Moiety | PDE4B Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl oxygen | Gln443 | 2.9 |

| Hydrogen Bond | N7-H of purine ring | Asn395 | 3.1 |

| Hydrophobic | Chlorophenyl ring | Phe446, Met435 | - |

| π-π Stacking | Purine ring | Phe446 | 4.2 |

Conclusion and Future Directions

Molecular docking provides a powerful computational tool to investigate the interactions between this compound and PDE4 isoenzymes at an atomic level. The protocols and illustrative data presented in this guide offer a framework for conducting and reporting such studies. The insights gained from these in-silico analyses can guide the rational design of more potent and selective PDE4 inhibitors. Future work should focus on validating these computational predictions through in vitro enzyme inhibition assays and X-ray crystallography to confirm the binding modes. Furthermore, molecular dynamics simulations can be employed to assess the stability of the this compound-PDE4 complex over time. Through a synergistic combination of computational and experimental approaches, the development of next-generation therapies for inflammatory respiratory diseases can be significantly accelerated.

References

- 1. Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of the catalytic domain of phosphodiesterase 4B complexed with AMP, 8-Br-AMP, and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: LC-MS/MS for Arofylline Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline, a xanthine derivative, is a phosphodiesterase inhibitor with potential applications in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolites can contribute to both efficacy and toxicity. This document provides a detailed protocol for the identification of this compound metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established protocols for the closely related compound, Theophylline, and serve as a comprehensive guide for researchers. Given the limited specific data on this compound, the presented quantitative data is illustrative and method validation is essential.

Pharmacological Signaling Pathway of this compound

This compound, like other methylxanthines, is understood to exert its pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, particularly in the bronchial airways. By blocking adenosine receptors, this compound can prevent bronchoconstriction mediated by adenosine.

Figure 1: this compound's primary signaling pathway.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.

Materials:

-

Biological sample (e.g., human plasma)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., Theophylline-d6 in 50% methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

Mass Spectrometry (MS)

Instrumentation:

-

Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Scan Mode | Full Scan (for initial screening) and Product Ion Scan (for fragmentation analysis) |

| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation) |

Data Presentation

The following table provides hypothetical, yet plausible, quantitative data for this compound and its potential metabolites. These values are for illustrative purposes and should be confirmed experimentally. The primary metabolic routes are expected to be hydroxylation and N-demethylation, similar to other xanthines.[1]

| Compound | Putative Metabolite | Molecular Formula | Precursor Ion (m/z) [M+H]+ | Product Ions (m/z) |

| This compound | Parent Drug | C13H20N4O3 | 281.1557 | 181.0717, 124.0553 |

| Metabolite 1 | Hydroxylated this compound | C13H20N4O4 | 297.1506 | 197.0666, 181.0717 |

| Metabolite 2 | N-demethylated this compound | C12H18N4O3 | 267.1401 | 167.0560, 124.0553 |

| Metabolite 3 | Carboxy this compound | C13H18N4O5 | 311.1300 | 267.1401, 181.0717 |

Mandatory Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is predicted to involve Phase I reactions, primarily oxidation and demethylation, catalyzed by cytochrome P450 enzymes in the liver.[2]

Figure 2: Postulated metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

The workflow for identifying this compound metabolites involves a systematic approach from sample collection to data analysis and structural elucidation.

Figure 3: Experimental workflow for this compound metabolite ID.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using LC-MS/MS. While specific experimental data for this compound is not widely available, the methodologies outlined, based on the well-studied analogue Theophylline, offer a robust starting point for researchers. It is imperative that this method be thoroughly validated for specificity, linearity, accuracy, and precision for this compound and its metabolites in the desired biological matrix to ensure reliable and accurate results in drug development and clinical studies.

References

Determining the Potency and Efficacy of Arofylline: Detailed Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline, a xanthine derivative, is a phosphodiesterase (PDE) inhibitor with potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is primarily attributed to the inhibition of PDE enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events that ultimately result in bronchodilation and anti-inflammatory effects. Furthermore, like the related compound theophylline, this compound may exert anti-inflammatory effects through the activation of histone deacetylases (HDACs) and modulation of pro-inflammatory transcription factors such as NF-κB.

This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to determine the potency and efficacy of this compound. These assays are crucial for researchers and drug development professionals engaged in the preclinical evaluation of this compound and similar PDE inhibitors. The protocols cover methods to quantify this compound's potency in modulating cAMP signaling and its efficacy in eliciting anti-inflammatory responses.

Data Presentation: Potency and Efficacy of this compound

Quantitative data from the described cell-based assays are summarized below. It is important to note that while this compound is classified as a PDE4 inhibitor, specific IC50 and EC50 values from cell-based assays are not widely available in the public domain. Therefore, data for the well-characterized PDE4 inhibitor, Rolipram, and the related xanthine, Theophylline, are provided as representative examples to guide expected outcomes.

Table 1: Potency of PDE Inhibitors in cAMP Reporter Assays

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Rolipram | CRE-Luciferase | HEK293 (stably expressing PDE4D7) | EC50 | ~1 µM | [1] |

| Theophylline | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 10-100 µM | [2] |

| This compound | CRE-Luciferase | HEK293 (stably expressing PDE4) | EC50 | Data not available | - |

Table 2: Efficacy of Theophylline in Anti-Inflammatory Assays

| Compound | Assay Type | Cell Line / Primary Cells | Parameter | Value | Reference |

| Theophylline | TNF-α Release | Human Monocytes | IC50 | 30-100 µM | [3] |

| Theophylline | IL-8 Release | COPD Alveolar Macrophages | IC50 | ~10 µM (in combination with dexamethasone) | |

| Theophylline | HDAC Activity | Alveolar Macrophages (from COPD patients) | - | Significant increase at 10 µM | |

| This compound | Cytokine Release | Human Monocytes / Macrophages | IC50 | Data not available | - |

| This compound | HDAC Activity | Relevant cell line | - | Data not available | - |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

This compound's Primary Mechanism of Action: PDE4 Inhibition

References

Application Notes and Protocols for Evaluating Arofylline Efficacy in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline is a xanthine derivative, a class of compounds used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are believed to stem from multiple mechanisms, including the relaxation of airway smooth muscles (bronchodilation) and anti-inflammatory actions.[1][3] Like its predecessor, theophylline, this compound's potential is linked to its activity as a phosphodiesterase (PDE) inhibitor, an adenosine receptor antagonist, and a histone deacetylase (HDAC) activator.[1][4][5]

To rigorously evaluate the preclinical efficacy of this compound and characterize its dose-dependent effects on asthma pathophysiology, standardized and reproducible animal models are essential.[6] These models are designed to mimic key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus hypersecretion, and airway remodeling.[7][8]

These application notes provide detailed protocols for two of the most widely used and validated murine models of allergic asthma: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.[9][10] They also outline key endpoint analyses for assessing the therapeutic efficacy of this compound.

Putative Mechanism of Action of this compound

This compound's therapeutic potential in asthma is attributed to three primary molecular mechanisms that collectively lead to bronchodilation and a reduction in airway inflammation.

-

Phosphodiesterase (PDE) Inhibition: this compound likely acts as a non-selective PDE inhibitor, with particular effects on PDE3 and PDE4.[3][4] Inhibition of these enzymes in airway smooth muscle and inflammatory cells increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP leads to smooth muscle relaxation (bronchodilation) and suppresses the activity of inflammatory cells like T-lymphocytes, eosinophils, and macrophages.[4][11]

-

Adenosine Receptor Antagonism: this compound is expected to block adenosine receptors (A1, A2, A3).[11][12] In the airways, adenosine can trigger bronchoconstriction. By antagonizing these receptors, this compound helps prevent this narrowing of the airways.[1][13]

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, xanthines like theophylline have been shown to activate HDAC2.[3][14] HDACs play a crucial role in suppressing the expression of inflammatory genes. By activating HDAC2, this compound can potentially reduce the production of pro-inflammatory cytokines and mediators in the lungs, an effect that may also restore sensitivity to corticosteroids.[5][14][15]

Recommended Animal Models

Mice are the most commonly used species for modeling asthma due to the availability of inbred strains, genetic engineering tools, and species-specific reagents.[16] The BALB/c strain is particularly favored for its robust Th2-biased immune response, which is characteristic of allergic asthma.[9]

Ovalbumin (OVA)-Induced Allergic Asthma Model

The OVA model is a classic, highly reproducible model that induces a strong Th2-mediated inflammatory response, characterized by eosinophilia, high IgE levels, and AHR.[7] While ovalbumin is not a common human allergen, this model is invaluable for studying the fundamental mechanisms of allergic inflammation and for the initial screening of anti-inflammatory compounds.[9][10]

House Dust Mite (HDM)-Induced Allergic Asthma Model

The HDM model offers higher clinical relevance, as HDM is a major allergen for human asthma.[17] HDM extracts contain a complex mixture of allergens, including proteases and PAMPs (like LPS), that activate both innate and adaptive immunity without requiring an adjuvant.[18] This model is useful for evaluating therapies intended for chronic asthma, as prolonged exposure can induce features of airway remodeling.[19]

General Experimental Workflow

A typical study to evaluate this compound's efficacy follows a standardized workflow involving acclimatization, sensitization to an allergen, repeated allergen challenges to elicit an asthmatic response, a treatment period with this compound, and subsequent endpoint analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Etofylline used for? [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. House Dust Mite (HDM)-Induced Asthma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]

- 19. researchgate.net [researchgate.net]